![molecular formula C9H10N2O3 B1216528 [Methyl(nitroso)amino]methyl benzoate CAS No. 57629-98-8](/img/structure/B1216528.png)
[Methyl(nitroso)amino]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(nitroso)amino]methyl benzoate is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitroso group (-NO) attached to an amino group (-NH) which is further connected to a methyl group (-CH3) and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(nitroso)amino]methyl benzoate typically involves the nitration of methyl benzoate followed by the introduction of the nitroso group. One common method is:
Nitration of Methyl Benzoate: Methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming methyl 3-nitrobenzoate.
Reduction to Amino Group: The nitro group is then reduced to an amino group using reducing agents such as iron filings and hydrochloric acid.
Nitrosation: The amino group is nitrosated using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[Methyl(nitroso)amino]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like zinc and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Zinc, iron filings, hydrochloric acid.
Nitrosating Agents: Sodium nitrite, hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
[Methyl(nitroso)amino]methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Methyl(nitroso)amino]methyl benzoate involves its interaction with nucleophiles and electrophiles due to the presence of the nitroso group. The nitroso group is highly reactive and can participate in various chemical reactions, including nitrosation and nitrosylation. These reactions can modify the structure and function of biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but with a nitro group instead of a nitroso group.
Methyl 4-aminobenzoate: Contains an amino group instead of a nitroso group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a nitroso group.
Uniqueness
[Methyl(nitroso)amino]methyl benzoate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential applications. The nitroso group allows for specific interactions with nucleophiles and electrophiles, making it valuable in synthetic chemistry and biological research.
Properties
CAS No. |
57629-98-8 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
[methyl(nitroso)amino]methyl benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-11(10-13)7-14-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
VJPXKFWFHIYVKL-UHFFFAOYSA-N |
SMILES |
CN(COC(=O)C1=CC=CC=C1)N=O |
Canonical SMILES |
CN(COC(=O)C1=CC=CC=C1)N=O |
Key on ui other cas no. |
57629-98-8 |
Synonyms |
1-(N-methyl-N-nitrosamino)methyl benzoate NNMBZ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


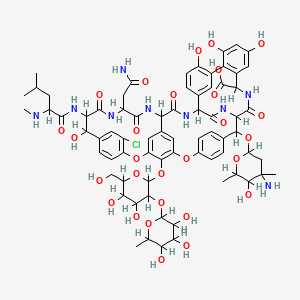
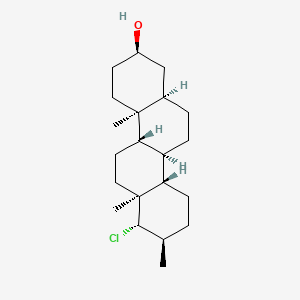
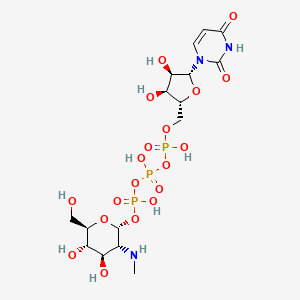
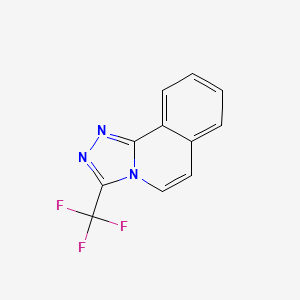

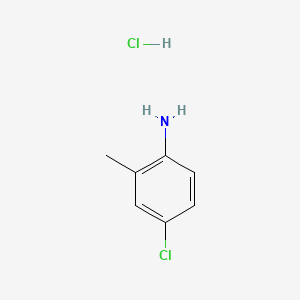
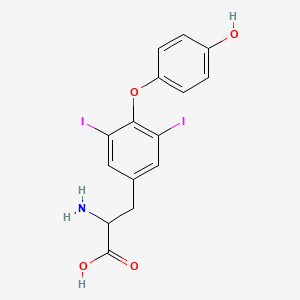
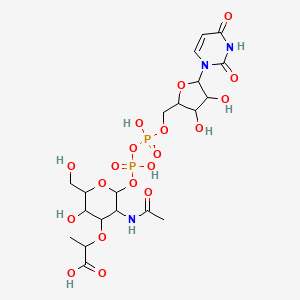
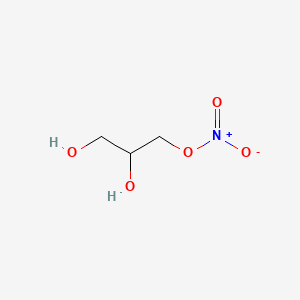

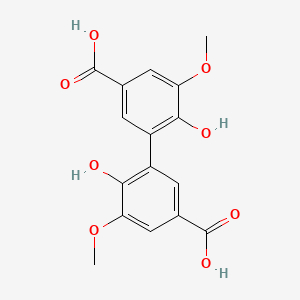
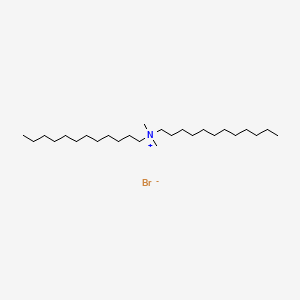
![5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1216467.png)

